molecular formula C6H4N6O B104429 氰替莫唑胺 CAS No. 114601-31-9

氰替莫唑胺

货号 B104429
CAS 编号: 114601-31-9
分子量: 176.14 g/mol
InChI 键: VVSHZIRQNZADET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyanotemozolomide is a derivative of temozolomide, which is an antineoplastic agent . It has a molecular weight of 176.14 and a molecular formula of C6H4N6O .


Synthesis Analysis

The synthesis of cyanoacetamides, a class to which Cyanotemozolomide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Cyanotemozolomide contains a total of 18 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 nitrile (aromatic), and 1 .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This is important for understanding cell-to-cell variability and its functional implications .

科学研究应用

药代动力学和生物利用度

替莫唑胺,氰替莫唑胺的母体化合物,表现出重要的药代动力学特性。在 Brada 等人(1999 年)的一项研究中,发现替莫唑胺口服后生物利用度约为 100%。这种口服细胞毒剂吸收迅速,平均达到最大浓度 (Tmax) 的时间约为 1 小时,平均半衰期为 1.8 小时。这些特性表明在各种癌症的口服化疗方案中具有潜在的应用 (Brada 等人,1999 年)

在转移性黑色素瘤中的应用

García 等人(2006 年)探讨了替莫唑胺与干扰素 α-2b 联合治疗转移性黑色素瘤的疗效。这种联合用药对转移性黑色素瘤表现出中等的活性,并且耐受性良好,表明替莫唑胺在黑色素瘤患者的姑息治疗中可能发挥作用 (García 等人,2006 年)

替莫唑胺在联合治疗中的应用

替莫唑胺与福替莫司汀联合用于转移性黑色素瘤患者显示出有希望的结果。Tas 等人(2008 年)报道,对于转移性黑色素瘤患者,该方案是一种有效的一线化疗选择,毒性可控 (Tas 等人,2008 年)

替莫唑胺在胶质母细胞瘤治疗中的应用

Chua 等人(2019 年)回顾了替莫唑胺在胶质母细胞瘤以外的应用,表明其在治疗各种神经胶质瘤中的潜力。它被强调为新诊断胶质母细胞瘤的一线治疗,并显示出在治疗复发性胶质母细胞瘤和老年人胶质母细胞瘤中具有前景 (Chua 等人,2019 年)

新型药物递送系统

Ma 等人(2019 年)基于主客体识别开发了一种新型的刺激响应性替莫唑胺超分子囊泡。这种创新的药物递送方法有可能提高替莫唑胺治疗多形性胶质母细胞瘤的疗效 (Ma 等人,2019 年)

耐药机制和基因组变化

Stepanenko 等人(2016 年)研究了长期替莫唑胺治疗对胶质母细胞瘤细胞的影响。研究表明,替莫唑胺治疗会导致胶质母细胞瘤细胞发生显着的基因组和表型变化,包括耐药机制 (Stepanenko 等人,2016 年)

安全和危害

Cyanotemozolomide is intended for research use only and not for diagnostic or therapeutic use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

属性

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHZIRQNZADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450817
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanotemozolomide

CAS RN

114601-31-9, 287964-59-4
Record name 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanotemozolomide
Reactant of Route 2
Reactant of Route 2
Cyanotemozolomide
Reactant of Route 3
Cyanotemozolomide
Reactant of Route 4
Cyanotemozolomide
Reactant of Route 5
Reactant of Route 5
Cyanotemozolomide
Reactant of Route 6
Cyanotemozolomide

Citations

For This Compound
3
Citations
Y Wang, MFG Stevens, T Chan… - The Journal of …, 1997 - ACS Publications
… conditions”) gave the required cyanotemozolomide 7 in only 9% yield… mixture showed it to contain cyanotemozolomide 7 (23% … For completeness, another route to cyanotemozolomide 7 …
Number of citations: 39 pubs.acs.org
DAF Langnel, J Arrowsmith, MFG Stevens - Arkivoc, 2000 - arkat-usa.org
… Cyanotemozolomide (7a) was recovered from attempted thionation using hydrogen sulphide in DMF at 45-65 oC; above 65 oC decomposition of substrate was observed. More success …
Number of citations: 12 www.arkat-usa.org
MJ Wanner, GJ Koomen - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
An efficient condensation reaction between nitrosoimidazoles and phenyl methylcarbazate forms the basis of a new synthetic route to phenyloxycarbonyl substituted triazenylimidazoles…
Number of citations: 12 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。